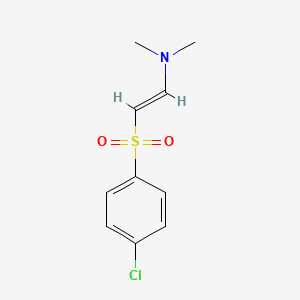

(E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethylethenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Sulfonamide Derivatives : Researchers have explored the synthesis of sulfonamide derivatives using this compound as a starting material. These derivatives often exhibit biological activity, making them valuable in drug development .

- Anticancer Agents : The sulfonyl group in the compound can be modified to create potential anticancer agents. Researchers investigate their effects on cancer cell lines and their mechanisms of action .

- Photoreactive Compounds : The conjugated double bond in the molecule allows for photochemical reactions. Researchers have studied its behavior under UV light, exploring its use in photolithography and other photochemical processes .

- Stilbazolium Derivatives : Stilbazolium derivatives, including those based on this compound, have been investigated for their nonlinear optical properties. They find applications in terahertz-wave generation and other optoelectronic devices .

- Salt-Based Formulations : When the acid form of 2,4-D (2,4-dichlorophenoxyacetic acid) reacts with an amine, salt-based formulations are formed. Dimethylamine salt of 2,4-D is widely used as an herbicide. It renders the active ingredient water-soluble, allowing efficient application in agriculture .

- Ion-Selective Electrodes : Researchers have explored the use of this compound in ion-selective electrodes. These electrodes can detect specific ions in solution, aiding in environmental monitoring and chemical analysis .

- Functional Polymers : The compound’s reactivity can be harnessed to modify polymers. Researchers have investigated its incorporation into polymer matrices to create functional materials with tailored properties .

Organic Synthesis and Medicinal Chemistry

Photochemical Applications

Materials Science and Optoelectronics

Agriculture and Herbicides

Analytical Chemistry

Polymer Chemistry

Mechanism of Action

The mechanism of action for “(E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethylethenamine” is not specified in the search results. The compound’s mechanism of action would depend on its specific use in scientific research.

Safety and Hazards

properties

IUPAC Name |

(E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10/h3-8H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXNVFMRFLPIDU-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CS(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/S(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2525679.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)

![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)

![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)